An In-Depth Technical Guide to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold, enabling diverse biological activities. Compounds bearing the pyrazole core have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide focuses on a specific, yet significant, derivative: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate . By elucidating its chemical properties, synthesis, and spectroscopic signature, we aim to provide researchers with the foundational knowledge required to harness its potential in novel molecular design and drug discovery applications. The strategic placement of two phenyl groups at the N1 and C5 positions, combined with an ethyl carboxylate group at C3, offers a versatile platform for further functionalization and structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 17355-75-8 | [3] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 292.33 g/mol | [3][4] |
| Appearance | Yellow Solid (inferred from methyl analog) | [5] |
| Melting Point | 99–102 °C (for the related methyl ester) | [5] |
| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C | [3] |
| InChI Key | IQRZHMDURNZWGN-UHFFFAOYAZ | [4] |
| SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | [4] |
Spectroscopic Data Analysis: A Window into Molecular Structure
Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific data for the ethyl ester is not extensively published, the data for its close analog, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate , provides an excellent reference point.[5] The primary difference in the spectra would be the substitution of the ethyl ester signals for the methyl ester signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methyl Analog)
The following data was reported for Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in CDCl₃.[5]
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¹H NMR (600 MHz, CDCl₃):
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δ 7.36–7.30 (m, 8H): This complex multiplet corresponds to the protons on the two phenyl rings. The overlapping signals are typical for multiple aromatic systems.
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δ 7.22 (d, J = 7.3 Hz, 2H): These are likely the ortho-protons of one of the phenyl groups.
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δ 7.06 (s, 1H): This singlet represents the lone proton on the pyrazole ring at the C4 position. Its chemical shift is characteristic of its position within the heterocyclic aromatic system.
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δ 3.97 (s, 3H): This singlet is the signal for the methyl protons of the ester group. For the target ethyl ester, this would be replaced by a quartet around δ 4.4 (for the -OCH₂-) and a triplet around δ 1.4 (for the -CH₃).
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-
¹³C{¹H} NMR (151 MHz, CDCl₃):
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δ 163.0, 144.9, 144.1, 139.6: These peaks correspond to the quaternary carbons, including the carbonyl carbon of the ester and the carbons of the pyrazole and phenyl rings directly involved in bonding.
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δ 129.6, 129.1, 128.9, 128.7, 128.5, 125.8: This cluster of signals represents the protonated carbons of the two phenyl rings.
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δ 110.0: This signal is assigned to the C4 carbon of the pyrazole ring.
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δ 52.3: This peak corresponds to the methoxy carbon of the ester group. For the ethyl ester, two signals would appear here: one around δ 61 for the -OCH₂- carbon and another around δ 14 for the -CH₃ carbon.
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Regiocontrolled Synthesis Protocol
The synthesis of 1,5-disubstituted pyrazoles can be achieved through several routes. A reliable and regiocontrolled method involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine.[6][5] The following protocol is adapted from a well-established procedure for the synthesis of the analogous methyl ester.[5]
Experimental Workflow: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Caption: Workflow for the synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Detailed Step-by-Step Methodology
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Reagent Preparation: To a round-bottom flask, add the appropriate β-enone precursor (e.g., an ethyl benzoylpyruvate equivalent) (1.0 mmol) and dissolve it in absolute ethanol (15-20 mL).
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Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. The use of absolute ethanol minimizes water, which could lead to side reactions.
-
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine hydrochloride (1.2 mmol) in a single portion.
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Causality: A slight excess of the hydrazine ensures the complete consumption of the more complex dicarbonyl starting material. Phenylhydrazine provides the N1-phenyl group of the final product.
-
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 16 hours.
-
Causality: Heating provides the necessary activation energy for the initial nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration, which are key steps in forming the stable aromatic pyrazole ring. The extended reaction time ensures the reaction proceeds to completion.
-
-
Isolation of Crude Product: After 16 hours, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Causality: This step removes the solvent to yield the crude product as a residue, preparing it for purification.
-
-
Purification: Purify the residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 90:10 hexane:EtOAc).
-
Causality: This is a self-validating purification step. The polarity difference between the desired product and any unreacted starting materials or byproducts allows for their separation. Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
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Reactivity and Biological Significance
The chemical architecture of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate makes it a molecule of significant interest for drug development.
-
Scaffold for Drug Discovery: The pyrazole core is a well-established "privileged structure" in medicinal chemistry.[1] The two phenyl rings offer sites for substitution to modulate lipophilicity and steric interactions with biological targets. The ethyl ester group is a versatile handle; it can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, creating libraries of new chemical entities for screening.[7]
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Antimicrobial and Anti-inflammatory Potential: Numerous studies have demonstrated the potent biological activities of pyrazole derivatives. For instance, analogs of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Specifically, one derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the reference drug fluconazole against C. parapsilosis.[7] Furthermore, related pyrazole-3-carboxylate derivatives have been synthesized and evaluated as potent anti-inflammatory agents. This suggests that the 1,5-diphenyl pyrazole scaffold is a promising starting point for developing new therapeutics in these areas.
Conclusion
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a synthetically accessible and highly versatile heterocyclic compound. Its stable, aromatic core, combined with functional handles for derivatization, establishes it as a valuable building block for medicinal chemists. The established biological potential of closely related analogs in antimicrobial and anti-inflammatory applications underscores the importance of this scaffold. The detailed chemical, spectroscopic, and synthetic data provided in this guide serves as a comprehensive resource for researchers aiming to explore and expand upon the therapeutic promise of this important class of molecules.
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